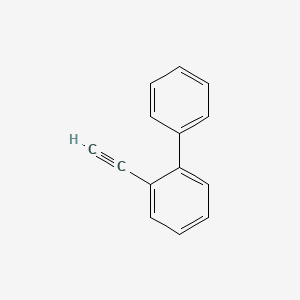

2-Ethynyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWUZMMAZOQEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52889-62-0 | |

| Record name | 2-ethynyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-1,1'-biphenyl: Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,1'-biphenyl is a versatile organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug discovery. Its rigid biphenyl backbone, coupled with the reactive ethynyl group, makes it a valuable building block for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Molecular Structure and Conformation

The structure of this compound, with the IUPAC name 1-ethynyl-2-phenylbenzene, consists of two phenyl rings connected by a single bond, with an ethynyl group substituted at the 2-position of one of the rings.[1] The presence of the ortho-substituent significantly influences the molecule's conformation.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Molecular structure of this compound.

Chemical and Physical Properties

This compound is a pale yellow, colorless oil at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ | [1] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| CAS Number | 52889-62-0 | [1][2] |

| IUPAC Name | 1-ethynyl-2-phenylbenzene | [1] |

| Physical State | Pale yellow colorless oil | [2] |

| Boiling Point (Predicted) | 305.0 ± 21.0 °C at 760 Torr | |

| XlogP | 3.8 | [1] |

| Monoisotopic Mass | 178.078250319 Da | [1] |

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the nine aromatic protons. A characteristic singlet for the acetylenic proton should appear in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The two carbons of the ethynyl group are expected to resonate around δ 80-90 ppm. The aromatic carbons will appear in the typical range of δ 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic absorptions for this compound are:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak to medium band in the region of 2100-2140 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a terminal alkyne in the presence of a copper(I) co-catalyst and a base.

dot graph "Sonogashira_Coupling" { rankdir=LR; node [shape=box, style=rounded]; edge [arrowhead=vee];

} Caption: Synthetic scheme for this compound via Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-Bromobiphenyl

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Coupling Reaction:

-

To a dry Schlenk flask under an argon atmosphere, add 2-bromobiphenyl (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous toluene and freshly distilled triethylamine (2.0 equiv).

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 equiv) dropwise.

-

Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilylethynyl)-1,1'-biphenyl.

-

-

Deprotection:

-

Dissolve the crude product in a mixture of methanol and a small amount of dichloromethane.

-

Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the ethynyl group and the biphenyl system.

Reactions of the Ethynyl Group

-

Cyclization Reactions: This is arguably the most important reaction of this compound, leading to the formation of phenanthrene and its derivatives. This transformation can be achieved under various conditions, including acid-catalyzed, metal-catalyzed (e.g., gold, platinum, palladium), or photoinduced reactions.[3][4][5] The intramolecular cyclization proceeds via an electrophilic attack of the activated alkyne onto the adjacent phenyl ring.

dot graph "Cyclization_Mechanism" { rankdir=LR; node [shape=plaintext]; edge [arrowhead=vee];

} Caption: Proposed mechanism for the gold-catalyzed cyclization of this compound to phenanthrene.

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, providing a facile route to more complex heterocyclic structures.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling reaction with various aryl or vinyl halides.

-

Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the alkyne can undergo hydration to yield the corresponding ketone, 2-acetyl-1,1'-biphenyl.

-

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate reducing agents and conditions.

Reactions of the Biphenyl System

-

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents.

Applications in Materials Science and Drug Discovery

The unique structural and electronic properties of this compound and its derivatives make them attractive for various applications:

-

Polycyclic Aromatic Hydrocarbons (PAHs): As a key precursor to phenanthrenes and other PAHs, it serves as a foundational molecule for the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Molecular Scaffolds: The rigid biphenyl framework is a common motif in medicinal chemistry. Derivatives of this compound can be used to synthesize novel drug candidates with potential biological activities.[6][7]

-

Conjugated Polymers: The ethynyl group can be used for the polymerization of conjugated polymers containing the biphenyl unit, which may exhibit interesting photophysical and electronic properties.[8]

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. Its synthesis is readily achievable through the robust Sonogashira coupling reaction. The presence of the reactive ethynyl group allows for a wide range of chemical transformations, most notably the intramolecular cyclization to form phenanthrene-based structures. The insights provided in this technical guide are intended to facilitate the exploration and application of this important molecule in the development of novel materials and therapeutic agents.

References

-

PubChem. This compound. [Link]

- Li, G., et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]

-

Hoffman Fine Chemicals. CAS 52889-62-0 | this compound. [Link]

- Anderson, K. W., et al. (2006). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- López-García, A., et al. (2023). Synthesis of (±)-Angustatin A: Assembly of the Phenanthrene Moiety Despite Increasing Ring Strain. The Journal of Organic Chemistry, 88(20), 14637-14644.

- El-Sayed, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18501.

- Lee, C. W., et al. (2016). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 21(10), 1337.

- Fernández-Rodríguez, M. A., et al. (2022). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes.

-

Gohlke, C. Array programming with NumPy. [Link]

- Nasirian, A., & Forati, T. (2013). IR spectra of the biphenyl.

-

NIST. 1,1'-Biphenyl, 2-ethyl-. [Link]

- Šačkus, A., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(4), M1493.

Sources

- 1. This compound | C14H10 | CID 12731861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of (±)-Angustatin A: Assembly of the Phenanthrene Moiety Despite Increasing Ring Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Christoph Gohlke [cgohlke.com]

A Comprehensive Technical Guide to 2-Ethynyl-1,1'-biphenyl for Advanced Research Applications

This in-depth technical guide provides a comprehensive overview of 2-ethynyl-1,1'-biphenyl, a versatile building block in modern organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on enabling its effective use in the laboratory.

Core Identification: IUPAC Name and CAS Number

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. For the compound commonly referred to as "this compound," the standard nomenclature and registry numbers are as follows:

These identifiers ensure the precise and universal recognition of this molecule in literature, patents, and chemical databases.

Synthesis of 1-ethynyl-2-phenylbenzene: A Methodological Deep Dive

The construction of the carbon-carbon triple bond in 1-ethynyl-2-phenylbenzene is most effectively achieved through the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction offers a robust and versatile method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.

The Sonogashira Coupling: Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (e.g., 2-bromobiphenyl or 2-iodobiphenyl) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.

The choice of palladium catalyst, copper co-catalyst, base, and solvent are critical variables that can significantly impact the reaction yield and purity.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed procedure for the synthesis of 1-ethynyl-2-phenylbenzene via a Sonogashira coupling reaction. This protocol is a synthesis of established methodologies for similar transformations.

Materials:

-

2-Bromobiphenyl or 2-Iodobiphenyl (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)[2]

-

Copper(I) iodide (CuI) (0.025 eq)[2]

-

Diisopropylamine (or another suitable amine base) (7.0 eq)[2]

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection

-

Methanol or Ethanol

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 eq) in anhydrous THF.

-

Catalyst Addition: To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).

-

Base and Alkyne Addition: Sequentially add the amine base (7.0 eq) and ethynyltrimethylsilane (1.2 eq) to the reaction mixture. The use of a silyl-protected alkyne minimizes the undesired homocoupling of the terminal alkyne (Glaser coupling).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol or ethanol. Add a suitable deprotecting agent such as potassium carbonate or TBAF and stir at room temperature until the removal of the trimethylsilyl group is complete (monitored by TLC or GC-MS).

-

Purification: After deprotection, remove the solvent in vacuo. Purify the crude 1-ethynyl-2-phenylbenzene by flash column chromatography on silica gel to afford the final product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-ethynyl-2-phenylbenzene is essential for its handling, characterization, and application.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 1-ethynyl-2-phenylbenzene | [1] |

| CAS Number | 52889-62-0 | [1] |

| XlogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 178.078250319 Da | [1] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the synthesized molecule. Key spectroscopic features for 1-ethynyl-2-phenylbenzene are:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the two phenyl rings and a distinct singlet for the acetylenic proton.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display signals for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group.

-

Infrared (IR) Spectroscopy: A sharp absorption band corresponding to the C≡C triple bond stretch is typically observed around 2100 cm⁻¹. Another characteristic band for the ≡C-H stretch is expected around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its unique combination of rigidity, aromaticity, and the reactive handle provided by the ethynyl group. This moiety has been incorporated into various molecular designs targeting a range of biological processes.

Inhibition of Amyloid Beta Aggregation

Derivatives of ethynyl-1,1'-biphenyl have been investigated as inhibitors of amyloid beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[5] The planar and hydrophobic nature of the biphenyl core allows for effective interaction with the amyloidogenic peptides, while the ethynyl group can be further functionalized to enhance binding affinity and selectivity. For instance, a library of ethynyl-1,1'-biphenyl derivatives showed potent inhibition of both Aβ1-40 and Aβ1-42 aggregation, with some compounds exhibiting inhibitory activity in the high percentage range.[5]

Enzyme Inhibition

The ethynyl-biphenyl scaffold has been utilized in the design of various enzyme inhibitors.

-

Cholinesterase Inhibition: Biphenyl derivatives have been explored as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[6] The biphenyl moiety can interact with the active site of these enzymes, and the ethynyl group can serve as a point for further modification to optimize potency and selectivity.

-

PD-1/PD-L1 Inhibition: Small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are of significant interest in cancer immunotherapy. Biphenyl derivatives have emerged as a promising class of PD-1/PD-L1 inhibitors, and the incorporation of an ethynyl group can influence the binding affinity and pharmacokinetic properties of these molecules.[7][8]

Rationale for the Ethynyl Group in Drug Design

The inclusion of an ethynyl group on the biphenyl scaffold offers several advantages in drug design:

-

Structural Rigidity: The linear geometry of the ethynyl group imparts conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for the target protein.

-

Metabolic Stability: The ethynyl group can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism.

-

Synthetic Handle: The terminal alkyne is a versatile functional group that can be readily modified using a variety of chemical transformations, such as "click" chemistry, to introduce pharmacophores or improve physicochemical properties.

Visualization of Synthetic and Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the catalytic cycle of the Sonogashira reaction.

Synthetic Workflow for 1-ethynyl-2-phenylbenzene

Caption: A streamlined workflow for the synthesis of 1-ethynyl-2-phenylbenzene.

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Conclusion

This compound (1-ethynyl-2-phenylbenzene) is a valuable and versatile chemical building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Sonogashira coupling reaction, coupled with its unique structural and electronic properties, makes it an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its identification, synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-ethynyl-2-((2-methoxyphenyl)ethynyl)benzene. Wiley. Retrieved from [Link]

-

El Shatshat, A. (2019). Ethynyl-1,1'-Biphenyl Derivatives as Amyloid Beta Aggregation Inhibitors. UWSpace. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H10). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 52889-62-0 | this compound | MFCD28016698. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. National Center for Biotechnology Information. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved from [Link]

-

PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1991). Synthesis, biological activity and conformational analysis of cyclic GRF analogs. National Center for Biotechnology Information. Retrieved from [Link]

-

Arxiv. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

PubMed. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]

-

PubMed Central. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

Dalton Transactions. (2020). Mapping the influence of ligand electronics on the spectroscopic and 1O2 sensitization characteristics of Pd(ii) biladiene complexes bearing phenyl–alkynyl groups at the 2- and 18-positions. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed Central. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Retrieved from [Link]

-

MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. Retrieved from [Link]

Sources

- 1. This compound | C14H10 | CID 12731861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 6. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]

- 7. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-1,1'-biphenyl Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-Ethynyl-1,1'-biphenyl and its derivatives. The methodologies detailed herein are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. The unique three-dimensional arrangement of the two phenyl rings, combined with the reactive ethynyl group, provides a versatile platform for the development of novel therapeutic agents and functional organic materials. The biphenyl moiety is a common feature in a number of approved drugs, where it often contributes to crucial binding interactions with biological targets. The ethynyl group serves as a valuable synthetic handle for further molecular elaboration through reactions such as "click chemistry," cycloadditions, and further cross-coupling reactions.

Strategic Synthesis: A Two-Step Approach

The most reliable and commonly employed strategy for the synthesis of this compound is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and functional group tolerance. The general synthetic scheme is outlined below:

Caption: General two-step synthesis of this compound.

Step 1: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Causality Behind Experimental Choices:

-

Choice of Halide: The reactivity of the 2-halobiphenyl starting material follows the order I > Br >> Cl.[3] 2-Iodobiphenyl is often the substrate of choice as it undergoes oxidative addition to the palladium(0) catalyst more readily than the corresponding bromide, allowing for milder reaction conditions.[4]

-

Palladium Catalyst and Ligand Selection: For sterically hindered substrates like 2-iodobiphenyl, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.[5] These ligands promote the formation of a highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with the hindered halide.[5] Common catalyst systems include PdCl₂(PPh₃)₂ or a combination of a palladium source like Pd(OAc)₂ with a specific ligand.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[6] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[5] In cases where this is a significant issue, copper-free Sonogashira protocols have been developed.[5]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.[1][3] The base can often serve as the solvent, but co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used to improve solubility.[1]

Experimental Protocol: Synthesis of 2-(Trimethylsilylethynyl)-1,1'-biphenyl

This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides.[7]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobiphenyl (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (1 mol%).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous and degassed triethylamine (4 mL) via syringe. Stir the mixture at room temperature for 10-15 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 55 °C and stir for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ammonium salt by filtration through a pad of Celite®, washing with diethyl ether. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) group is a commonly used protecting group for terminal alkynes due to its stability and ease of removal. Deprotection is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 2-(trimethylsilylethynyl)-1,1'-biphenyl (1.0 mmol) in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10 mL).

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 mmol) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, quench with water and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be further purified by flash column chromatography if necessary.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect for this compound include the acetylenic proton (a singlet) and a complex multiplet pattern in the aromatic region corresponding to the nine protons of the biphenyl system.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group and the twelve sp²-hybridized carbons of the biphenyl rings.

Expected NMR Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | ~7.2-7.8 (m, 9H, Ar-H), ~3.1 (s, 1H, C≡C-H) | ~140-120 (Ar-C), ~85 (Ar-C≡C), ~80 (C≡C-H) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 178.23. The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. Key absorptions to look for in the IR spectrum of this compound include:

-

C≡C-H stretch: A sharp band around 3300 cm⁻¹

-

C≡C stretch: A weaker band around 2100 cm⁻¹

-

C-H aromatic stretch: Bands above 3000 cm⁻¹

-

C=C aromatic stretch: Bands in the 1600-1450 cm⁻¹ region

Purification and Handling

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound and its derivatives.[8]

Key Considerations:

-

Stationary Phase: Silica gel is the most common stationary phase.[6]

-

Mobile Phase (Eluent): A non-polar solvent system is typically used. A mixture of hexanes and ethyl acetate is a good starting point, with the polarity adjusted to achieve an Rf value of approximately 0.3 for the desired compound on a TLC plate.[6] For 2-ethynylbiphenyl derivatives, a solvent system such as 40:1 hexane/EtOAc has been shown to be effective.[7]

-

Column Packing and Loading: The column should be packed carefully to avoid cracks or channels. The crude product can be loaded onto the column as a concentrated solution or adsorbed onto a small amount of silica gel.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.[8]

Caption: Workflow for purification by flash column chromatography.

Handling and Storage:

This compound and its derivatives should be handled in a well-ventilated fume hood. As with most organic compounds, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store the compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step sequence involving a Sonogashira coupling and subsequent deprotection. Careful selection of catalysts, ligands, and reaction conditions is paramount, particularly when dealing with the sterically hindered 2-substituted biphenyl system. Rigorous characterization using NMR, MS, and IR spectroscopy, coupled with effective purification by flash column chromatography, ensures the isolation of a high-purity product suitable for further research and development in the fields of medicinal chemistry and materials science.

References

- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.

- Sonogashira Coupling. (n.d.). Chemistry LibreTexts.

- Yao, T., Campo, M. A., & Larock, R. C. (n.d.).

- Purification of Organic Compounds by Flash Column Chrom

- How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.

- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.

- Sonogashira Coupling. (n.d.). NROChemistry.

- Sonogashira Coupling with Sterically Hindered Substr

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry.

- p-BROMOBIPHENYL. (n.d.). Organic Syntheses.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2010). Journal of the Mexican Chemical Society.

- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (2013). European Journal of Organic Chemistry.

- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2023). Molecules.

- Synthesis and Application of 2-Bromobiphenyl. (n.d.). ChemicalBook.

- Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. (n.d.). Benchchem.

- New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfon

- Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (2018). Current Protocols in Nucleic Acid Chemistry.

- Functionalisation/deprotection of protected biphenyl sulfamates. (n.d.).

- The Sonogashira Coupling. (n.d.).

- Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. (2016). RSC Advances.

- Selective and Efficient Oxidative Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with n-Butyltriphenylphosphonium Peroxodisulfate (BunPPh3)2S2O8. (2007). Bulletin of the Korean Chemical Society.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Magnetic Resonance in Chemistry.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2020). RSC Advances.

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules.

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry.

Sources

- 1. reddit.com [reddit.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. Purification [chem.rochester.edu]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. orgsyn.org [orgsyn.org]

A Technical Guide to the Applications of 2-Ethynyl-1,1'-biphenyl in Advanced Materials Science

Abstract

The unique molecular architecture of 2-Ethynyl-1,1'-biphenyl, characterized by a rigid biphenyl core and a reactive ethynyl group, positions it as a versatile and highly valuable building block in the realm of materials science. This guide provides an in-depth exploration of the synthesis, properties, and cutting-edge applications of materials derived from this monomer. We will delve into its pivotal role in the development of high-performance conjugated polymers for organic electronics, the fabrication of precisely engineered porous organic polymers for environmental and catalytic applications, and its incorporation into advanced sensory materials. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this compound for the creation of next-generation functional materials.

Introduction: The Strategic Importance of this compound

Biphenyl derivatives have long been a cornerstone in the design of functional organic materials, offering a robust and electronically active scaffold.[1][2] The introduction of an ethynyl group at the 2-position of the biphenyl structure, as in this compound, imparts a unique combination of steric and electronic properties. The non-coplanar arrangement of the phenyl rings due to steric hindrance, coupled with the linear and reactive nature of the ethynyl moiety, provides a foundation for creating materials with tailored three-dimensional structures and tunable optoelectronic characteristics.[3][4]

The ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably polymerization reactions such as Sonogashira cross-coupling and cyclotrimerization.[5][6][7] These reactions allow for the construction of extended π-conjugated systems, which are the basis for many applications in organic electronics.[8][9] Furthermore, the rigidity of the biphenyl unit makes this compound an ideal candidate for the synthesis of porous organic polymers (POPs) with high surface areas and well-defined pore structures.[10][11]

This guide will systematically explore the key applications of this compound, providing not just a summary of its potential, but a detailed examination of the synthetic methodologies and the structure-property relationships that govern the performance of the resulting materials.

Application in Conjugated Polymers for Organic Electronics

The creation of π-conjugated polymers from this compound and its derivatives opens the door to a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these polymers can be finely tuned by copolymerizing the biphenyl monomer with other aromatic building blocks.[5][7][12][13]

Synthesis of Biphenylene Ethynylene Co-polymers

A prominent method for synthesizing conjugated polymers from ethynyl-functionalized monomers is the Sonogashira cross-coupling reaction.[5][7] This palladium/copper-catalyzed reaction efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst (e.g., CuI) is crucial. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide intermediate is key for the transmetalation step. Triphenylphosphine (PPh₃) is often used as a ligand to stabilize the palladium catalyst.

-

Solvent and Base: A basic solvent like diethylamine serves a dual purpose: it acts as the solvent and as the base required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkynes (Glaser coupling) and to protect the catalyst from deactivation.

Experimental Protocol: Synthesis of Poly[1,4-(4,4'-biphenylethynyl)-2,5-bis(butyloxy)-1,4-phenylene] (P1)

This protocol is adapted from the synthesis of a similar co-polymer and illustrates the general procedure.[5][7]

-

To a three-neck flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-diethynylbiphenyl (0.29 mmol), 1,4-bis(butyloxy)-2,5-diiodobenzene (0.29 mmol), Pd(OAc)₂ (2 mg), CuI (2 mg), and PPh₃ (4 mg).

-

Under a nitrogen atmosphere, add freshly dried diethylamine (40 mL).

-

Heat the reaction mixture to reflux for 8 hours. A fluorescent green-colored solution with precipitation should be observed.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in a minimum amount of dichloromethane (CH₂Cl₂) and precipitate the polymer by adding methanol.

-

Filter the precipitate and wash with methanol.

-

Repeat the dissolution and precipitation steps to purify the polymer.

-

Dry the resulting brownish-yellow solid under vacuum.

Diagram of Sonogashira Cross-Coupling Polymerization:

Caption: Sonogashira cross-coupling polymerization workflow.

Optical and Electronic Properties

The incorporation of the biphenylene unit into poly(ethynylenephenylene)s has a noticeable effect on their optical properties. The absorption and photoluminescence spectra of these co-polymers often show a blue shift in the lowest energy band.[5][7][12][13] This can be attributed to the steric hindrance between the phenyl rings in the biphenyl unit, which can disrupt the planarity and conjugation along the polymer backbone.

| Polymer | Monomers | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| P1 | 4,4'-diethynylbiphenyl & 1,4-bis(butyloxy)-2,5-diiodobenzene | 13,200 | 5,600 | 2.5 | ~450 | ~500 | [5][7] |

| P2 | 4,4'-diethynylbiphenyl & 1,4-bis(octyloxy)-2,5-diiodobenzene | - | - | - | ~450 | ~510 | [5][7] |

| P5 | 1,4-bis(ethynyl)-2,5-bis(octyloxy)phenylene & 1,4-bis(butyloxy)-2,5-diiodobenzene | 9,340 | 4,460 | 2.1 | ~470 | ~520 | [5][7] |

Application in Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical and thermal stability.[10][14] The rigid and well-defined structure of this compound makes it an excellent building block for the synthesis of POPs, particularly through reactions like cyclotrimerization.[6] These materials have potential applications in gas storage and separation, catalysis, and sensing.[15]

Synthesis of 2D Polyphenylene Networks via Cyclotrimerization

The ethynyl groups of this compound can undergo a [2+2+2] cyclotrimerization reaction to form new benzene rings, leading to the formation of a two-dimensional polyphenylene network.[6] This reaction can be initiated thermally or catalytically.

Rationale for Experimental Choices:

-

Surface-Assisted Synthesis: Performing the polymerization on a catalytically active surface, such as Au(111), allows for the formation of well-ordered 2D networks. The surface acts as a template and can lower the activation energy for the cyclotrimerization reaction.

-

Thermal Annealing: Annealing the deposited monomers provides the necessary energy to overcome the activation barrier for the cyclotrimerization reaction, leading to the formation of covalent bonds between the monomers.

Experimental Protocol: On-Surface Synthesis of a 2D Polyphenylene Network

This protocol is a generalized procedure based on similar on-surface polymerization reactions.[6]

-

Prepare an atomically clean Au(111) single-crystal surface by repeated cycles of Ar⁺ sputtering and annealing in ultra-high vacuum (UHV).

-

Deposit this compound monomers onto the clean Au(111) surface at room temperature using a thermal evaporator.

-

Anneal the substrate with the deposited monomers to a temperature sufficient to induce cyclotrimerization (e.g., 100-160 °C).

-

Characterize the resulting 2D polymer network using scanning tunneling microscopy (STM) in UHV.

Diagram of Cyclotrimerization Reaction:

Caption: Schematic of the [2+2+2] cyclotrimerization of this compound.

The resulting polyphenylene network can exhibit a honeycomb-like structure with regular pores, making it suitable for applications in molecular sieving and gas separation.[6] The cyclotrimerization can result in both 1,3,5- and 1,2,4-trisubstituted benzene rings, leading to some degree of structural disorder within the network.[6]

Application in Chemical Sensors

The biphenyl moiety can be integrated into more complex molecular architectures to create fluorescent sensors for the detection of specific analytes.[16] The electronic properties of the biphenyl unit can be modulated by the binding of an analyte, leading to a change in the fluorescence emission of the sensor molecule.

Design and Synthesis of Fluorescent Sensors

While specific examples utilizing this compound as the primary building block for sensors are still emerging, the general principle involves coupling the biphenyl unit to a recognition site and a signaling unit. The ethynyl group can be a valuable tool for this coupling through reactions like the Sonogashira coupling or "click" chemistry.

Example of a Sensor Design Principle: A sensor for a specific analyte could be designed by coupling this compound to a receptor molecule that selectively binds the analyte. This binding event could alter the electronic structure of the biphenyl unit, leading to a detectable change in its fluorescence.

Conclusion and Future Outlook

This compound is a highly promising building block for the creation of a diverse range of advanced materials. Its unique combination of a rigid biphenyl core and a reactive ethynyl group allows for the synthesis of materials with tailored electronic, optical, and porous properties. The applications of this monomer in conjugated polymers for organic electronics and in porous organic polymers for separation and catalysis have been demonstrated.

Future research in this area should focus on:

-

The synthesis and characterization of the homopolymer of this compound to establish its baseline properties.

-

The fabrication and testing of organic electronic devices incorporating polymers derived from this compound to quantify their performance.

-

The development of new synthetic methodologies to create highly ordered 3D porous organic polymers from this monomer.

-

The design and synthesis of novel fluorescent sensors based on the this compound scaffold for targeted analyte detection.

The continued exploration of the chemistry of this compound will undoubtedly lead to the discovery of new materials with novel functionalities and applications, further solidifying its importance in the field of materials science.

References

-

Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Journal of Chemical Sciences, 127(3), 365-374. Available at: [Link]

-

Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Sci-Hub. Available at: [Link]

-

ResearchGate. Ethynyl cyclotrimerization reaction. Available at: [Link]

-

ResearchGate. Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Available at: [Link]

-

University of Bath. Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Available at: [Link]

-

Mandal, A. K., et al. (2018). Design and Development of Fluorescent Sensors with Mixed Aromatic Bicyclic Fused Rings and Pyridyl Groups: Solid Mediated Selective Detection of 2,4,6-Trinitrophenol in Water. ACS Omega, 3(3), 3044-3054. Available at: [Link]

-

Monash University. Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Hoffman Fine Chemicals. This compound. Available at: [Link]

-

Tejeria, et al. (2021). A Dual-Sensor-Based Screening System for In Vitro Selection of TDP1 Inhibitors. International Journal of Molecular Sciences, 22(14), 7586. Available at: [Link]

-

ResearchGate. Cyclotrimerization of 1 with 2 catalyzed by Wilkinson's catalyst. Available at: [Link]

-

El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19071. Available at: [Link]

-

Gohlke, C. Christoph Gohlke. Available at: [Link]

-

Chen, Y.-C., et al. (2015). 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement. Organic Letters, 17(22), 5562-5565. Available at: [Link]

-

Gamal El-Din, M., et al. (2021). Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances, 2(13), 4216-4246. Available at: [Link]

-

MDPI. Organic Bioelectronics: Diversity of Electronics Along with Biosciences. Available at: [Link]

-

Zhang, N., et al. (2017). Porous organic polymers with different pore structures for sensitive solid-phase microextraction of environmental organic pollutants. Analytica Chimica Acta, 988, 35-43. Available at: [Link]

-

Wang, Y., et al. (2023). Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1'-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. Organic Letters, 25(40), 7412-7416. Available at: [Link]

-

Shah, R. A., et al. (2021). Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. Journal of Applied Polymer Science, 138(16), 50257. Available at: [Link]

-

Schmalz, T., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(26), 7486-7495. Available at: [Link]

-

Zhang, Z.-H., et al. (2022). Isolated-alkene-linked porous organic polymers (BIT-POPs): facile synthesis via ROMP and distinguishing overlapping signals in solid-state 13C NMR. Polymer Chemistry, 13(2), 225-231. Available at: [Link]

-

Li, Z., & Yang, Y.-W. (2017). Creation and bioapplications of porous organic polymer materials. Journal of Materials Chemistry B, 5(47), 9278-9290. Available at: [Link]

-

ETH Zurich. Organic Electronics – Physics of New Materials. Available at: [Link]

- Google Patents. Multimode sensor integration onto needle-based sensing systems.

-

MDPI. Polyaniline-Based Flexible Sensor for pH Monitoring in Oxidizing Environments. Available at: [Link]

-

ChemRxiv. Rational Construction of Organic Electronic Devices based on s-indacene fragments. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl (EVT-12029432) [evitachem.com]

- 4. 52889-62-0|this compound|BLD Pharm [bldpharm.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Organic Electronics – Physics of New Materials | ETH Zurich [emeritus.pnm.ethz.ch]

- 10. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 11. Isolated-alkene-linked porous organic polymers (BIT-POPs): facile synthesis via ROMP and distinguishing overlapping signals in solid-state 13C NMR - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. sci-hub.box [sci-hub.box]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. Creation and bioapplications of porous organic polymer materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Porous organic polymers with different pore structures for sensitive solid-phase microextraction of environmental organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Topic: The Pivotal Role of 2-Ethynyl-1,1'-biphenyl in the Synthesis of Polycyclic Aromatic Hydrocarbons

An In-depth Technical Guide

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) represent a cornerstone class of π-conjugated molecules with profound implications in materials science, organic electronics, and medicinal chemistry.[1] The precise construction of these complex architectures, however, presents a significant synthetic challenge. This technical guide delves into the strategic application of 2-ethynyl-1,1'-biphenyl as a versatile and powerful precursor for the synthesis of a diverse array of PAHs, with a primary focus on phenanthrene and its derivatives. We will explore the core reaction mechanisms, provide field-proven experimental protocols, and elucidate the causality behind key experimental choices, particularly in the context of transition-metal-catalyzed intramolecular cyclization reactions.

Introduction: The Synthetic Challenge of PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. Their extended π-electron systems endow them with unique electronic and photophysical properties, making them highly sought-after components in the development of optoelectronic materials and devices.[1] The properties of these materials are intrinsically linked to the specific molecular structure of the PAH constituents.[1] Consequently, the development of rapid, efficient, and atomically precise methods for their synthesis is of paramount importance.[1]

Traditional methods for PAH synthesis often require harsh conditions and multi-step procedures, limiting their scope and efficiency. Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis to overcome these hurdles. Catalytic C-H bond activation and annulation strategies, for instance, offer a more step-economical approach by utilizing non-prefunctionalized substrates and reducing chemical waste.[2] Within this framework, strategically designed precursors that can undergo controlled cyclization are invaluable. This compound emerges as a preeminent building block, perfectly poised for intramolecular reactions that forge the central ring of the phenanthrene core structure.

The Strategic Advantage of the this compound Scaffold

The efficacy of this compound as a PAH precursor stems from its unique structural arrangement. The molecule consists of two phenyl rings linked by a single bond, with an ethynyl (alkyne) group positioned at the 2-position of one ring. This ortho-alkyne substitution creates the ideal geometry for an intramolecular 6-endo-dig cyclization, directly forming the six-membered ring that completes the phenanthrene skeleton.

The workflow for utilizing this precursor can be visualized as a streamlined, two-stage process: synthesis of the substituted biphenyl scaffold, followed by a catalyzed cyclization event.

Caption: General workflow for PAH synthesis using the this compound precursor.

Gold-Catalyzed Intramolecular Hydroarylation

Gold(I) complexes are exceptional catalysts for alkyne activation due to their strong π-Lewis acidity. This property enables the intramolecular hydroarylation of this compound under mild conditions, providing an efficient route to phenanthrenes.

Mechanistic Insights

The catalytic cycle for the gold(I)-catalyzed cyclization is a well-established pathway. The key is the ability of the gold catalyst to render the alkyne moiety sufficiently electrophilic to be attacked by the nucleophilic C-H bond of the adjacent phenyl ring.

-

Alkyne Activation: The cycle begins with the coordination of the gold(I) catalyst (L-Au-X) to the alkyne group of the this compound substrate. This coordination polarizes the C≡C bond, making it susceptible to nucleophilic attack.

-

Intramolecular Attack (6-endo-dig Cyclization): The pendant phenyl ring acts as an internal nucleophile, attacking the activated alkyne. This step is a 6-endo-dig cyclization, which forms the central six-membered ring and generates a vinyl-gold intermediate.

-

Protodeauration/Aromatization: The vinyl-gold species undergoes protodeauration, where a proton (typically from a trace acid or the solvent) cleaves the C-Au bond. This step re-aromatizes the newly formed ring system to yield the stable phenanthrene product and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Simplified mechanism of Gold(I)-catalyzed cyclization of this compound.

Representative Experimental Protocol: Gold-Catalyzed Synthesis of Phenanthrene

This protocol is adapted from methodologies described for gold-catalyzed cycloisomerization reactions.[3][4]

Materials:

-

This compound (1.0 eq)

-

(Triphenylphosphine)gold(I) chloride [AuCl(PPh₃)] (2 mol%)

-

Silver triflate (AgOTf) (2 mol%)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add AuCl(PPh₃) (0.02 eq) and AgOTf (0.02 eq).

-

Causality Note: AgOTf is used as a halide scavenger. It abstracts the chloride from the gold pre-catalyst to generate the more catalytically active cationic gold(I) species, [Au(PPh₃)]⁺OTf⁻.

-

-

Add anhydrous DCM and stir the mixture at room temperature for 15 minutes in the dark to prevent silver salt decomposition.

-

Reaction Assembly: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Transfer the substrate solution to the flask containing the activated catalyst via cannula.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up and Purification:

-

Once the starting material is consumed, quench the reaction by filtering it through a short plug of silica gel to remove the catalyst.

-

Wash the silica plug with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure phenanthrene.

-

Palladium-Catalyzed Annulation Strategies

Palladium catalysis offers a complementary and powerful approach for constructing PAHs from alkyne-containing precursors.[5][6] While gold excels at direct hydroarylation, palladium enables a broader range of annulation reactions, often involving C-H activation or coupling with other components. A particularly elegant strategy is the palladium-catalyzed oxidative cycloaromatization of biaryls with alkynes.[2]

Mechanistic Considerations: C-H Activation Pathway

One plausible pathway involves a tandem C-H activation/alkyne annulation sequence.

-

C-H Activation: The palladium catalyst, typically in a Pd(II) state, coordinates to the biaryl system and facilitates the activation of a C-H bond on the second phenyl ring, forming a palladacycle intermediate. This is often the rate-determining step and can be promoted by a directing group or occur through a concerted metalation-deprotonation (CMD) mechanism.

-

Alkyne Insertion: The intramolecular alkyne then inserts into the Pd-C bond of the palladacycle. This migratory insertion step forms a new seven-membered palladacycle containing a vinyl-palladium moiety.

-

Reductive Elimination: The final C-C bond is formed via reductive elimination from the seven-membered intermediate, which releases the phenanthrene product and regenerates a Pd(0) species.

-

Catalyst Reoxidation: An oxidant (e.g., O₂, Cu(OAc)₂, Ag₂CO₃) is required to reoxidize the Pd(0) back to the active Pd(II) state to complete the catalytic cycle.

Data Summary: Scope of Substituted Phenanthrene Synthesis

The true utility of these methods lies in their tolerance for a wide range of functional groups on the this compound scaffold, allowing for the synthesis of decorated PAHs.

| Entry | R¹ Substituent (on Ethynyl-Ring) | R² Substituent (on Phenyl-Ring) | Catalyst System | Yield (%) | Reference Insight |

| 1 | H | H | AuCl(PPh₃)/AgOTf | >95 | [3] |

| 2 | 4-Me | H | PtCl₂ | 90 | [3] |

| 3 | H | 4'-OMe | Pd(OAc)₂ / Ag₂CO₃ | 85 | [2][5] |

| 4 | 4-CF₃ | H | IPrAuNTf₂ | 89 | [7] |

| 5 | H | 3'-Cl | PdCl₂(dppf) | 78 | [2][8] |

Yields are representative and may vary based on specific reaction conditions.

Conclusion and Future Outlook

This compound stands out as a premier precursor in the modern synthetic chemist's toolbox for the construction of polycyclic aromatic hydrocarbons. Its pre-organized structure facilitates highly efficient intramolecular cyclization reactions, primarily catalyzed by gold and palladium complexes. These methods are characterized by their mild conditions, high yields, and tolerance of diverse functional groups, providing streamlined access to complex phenanthrene-based PAHs.

Future research will likely focus on expanding the substrate scope to more complex biphenyl systems for the creation of larger and more intricate PAHs, such as π-extended helicenes and warped nanographenes.[9] Furthermore, the development of enantioselective cyclization methods using chiral ligands will be crucial for accessing optically active PAHs, which are of significant interest for applications in chiroptical materials and asymmetric catalysis. The foundational strategies outlined in this guide provide a robust platform from which these future innovations will undoubtedly emerge.

References

- Title: Formation and growth mechanisms of polycyclic aromatic hydrocarbons: A mini-review Source: Chemosphere URL

- Title: Exposing the Fundamental Mechanisms involved in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

-

Title: Palladium-catalyzed oxidative carbonylation for the synthesis of polycyclic aromatic hydrocarbons (PAHs) Source: Journal of Organic Chemistry URL: [Link]

-

Title: Modular synthesis of PAHs from aryl halides and terminal alkynes via photoinduced palladium catalysis Source: Nature Communications URL: [Link]

-

Title: New Route to Polycyclic Aromatic Hydrocarbons Source: ChemistryViews URL: [Link]

-

Title: Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation Source: Organic Chemistry Frontiers URL: [Link]

-

Title: Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization Source: Bentham Science URL: [Link]

-

Title: Synthesis of a Bent, Twisted, and Chiral Phenanthrene via an Iodine Monochloride-Mediated, Strain-Inducing π-Extension Reaction Source: Organic Letters URL: [Link]

-

Title: Flexible Synthesis of Phenanthrenes by a PtCl2-Catalyzed Cycloisomerization Reaction Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives Source: Organic Letters URL: [Link]

-

Title: Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. New Route to Polycyclic Aromatic Hydrocarbons - ChemistryViews [chemistryviews.org]

- 2. Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization | Bentham Science [eurekaselect.com]

- 3. 376. Synthesis of phenanthrene derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed oxidative carbonylation for the synthesis of polycyclic aromatic hydrocarbons (PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans [organic-chemistry.org]

- 8. Modular synthesis of PAHs from aryl halides and terminal alkynes via photoinduced palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide on the Reactivity of the Ethynyl Group in 2-Ethynyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ethynyl group in the 2-ethynyl-1,1'-biphenyl scaffold. This unique molecule serves as a versatile building block in organic synthesis, largely due to the rich and diverse chemistry of its terminal alkyne functionality, influenced by the adjacent biphenyl moiety. This document explores the electronic and steric effects governing the ethynyl group's reactivity and delves into its participation in key organic transformations, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and intramolecular cyclizations. Detailed experimental protocols, mechanistic insights, and applications in the synthesis of complex organic architectures are presented for researchers, scientists, and professionals in drug development.

Introduction: The Unique Structural and Electronic Landscape of this compound

This compound is an aromatic hydrocarbon featuring a biphenyl backbone with a terminal ethynyl (acetylenic) group at the 2-position.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties that dictate the reactivity of the alkyne.

-

Electronic Properties: The ethynyl group is an electron-withdrawing moiety due to the sp-hybridization of its carbon atoms. This polarization of the C-C triple bond makes the terminal hydrogen weakly acidic and the triple bond itself susceptible to nucleophilic attack, particularly after activation by a transition metal. The proximity of the second phenyl ring in the biphenyl system can further modulate the electronic environment through resonance and inductive effects.

-

Steric Environment: The ortho-substitution of the ethynyl group on the biphenyl scaffold creates a sterically hindered environment. This can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to the less hindered face of the alkyne. Furthermore, the rotational freedom around the biphenyl C-C single bond allows the molecule to adopt various conformations, which can play a crucial role in intramolecular reactions.

This guide will dissect the reactivity of this versatile molecule across several key reaction classes.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and the ethynyl group of this compound serves as an excellent dienophile or dipolarophile.[2][3] These reactions proceed with a net reduction in bond multiplicity and allow for the formation of new carbon-carbon bonds without the need for electrophiles or nucleophiles.[2]

[4+2] Cycloadditions (Diels-Alder Type Reactions)

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[3][4] The ethynyl group in this compound can act as a dienophile. The reaction is typically thermally promoted and proceeds in a concerted fashion, leading to a high degree of stereospecificity.[3] The biphenyl moiety can influence the facial selectivity of the diene's approach.

A notable application of this reactivity is the intramolecular Diels-Alder reaction of strained biphenyl systems, leading to the formation of complex polycyclic aromatic hydrocarbons (PAHs).[5]

[3+2] Cycloadditions (Huisgen Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring.[4] The ethynyl group of this compound is an effective dipolarophile for this transformation. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields a 1,2,3-triazole.

[2+2] and [2+1] Cycloadditions

While less common for simple alkynes under thermal conditions, photochemical [2+2] cycloadditions can occur between two alkene-containing molecules to form a cyclobutane ring.[3][4] Similarly, [2+1] cycloadditions, often involving carbenes or carbenoids, can be used to form cyclopropene derivatives from the ethynyl group of this compound.[6]

Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-Heteroatom Bonds

Transition metal catalysis has revolutionized organic synthesis, and the ethynyl group of this compound is a prime substrate for a variety of these powerful transformations.[7][8] These reactions offer efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds.[8][9]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone for the synthesis of substituted alkynes and is widely used to functionalize the this compound scaffold. The synthesis of this compound itself often employs a Sonogashira coupling.[10]

Workflow for a Typical Sonogashira Coupling:

Caption: General workflow for a Sonogashira coupling reaction.

Other Important Cross-Coupling Reactions

The biphenyl moiety of this compound can also participate in a range of other cross-coupling reactions, further expanding its synthetic utility. These include:

-

Suzuki-Miyaura Coupling: A versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[11][12][13]

-

Heck Coupling: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[7]

-

Stille Coupling: The coupling of an organostannane with an organohalide, catalyzed by palladium.

-

Negishi Coupling: The reaction of an organozinc compound with an organohalide, typically catalyzed by nickel or palladium.[13]

-